Gabazine

描述

加巴喷丁,也称为 SR-95531,是γ-氨基丁酸 A 型 (GABA_A) 受体的一种强效竞争性拮抗剂。它主要用于科学研究,以研究抑制性神经递质 GABA。 加巴喷丁结合受体-通道复合体的 GABA 识别位点,作为通道开放的变构抑制剂,通过抑制跨细胞膜的氯离子流,减少 GABA 介导的突触抑制 .

准备方法

加巴喷丁的合成涉及多个步骤,从制备核心吡啶嗪结构开始。合成路线通常包括以下步骤:

吡啶嗪核的形成: 通过涉及适当前体的环化反应合成核心结构。

功能化: 然后用各种取代基对吡啶嗪核进行功能化,包括羧丙基和甲氧基苯基。

最后一步:

化学反应分析

加巴喷丁经历多种类型的化学反应,包括:

取代反应: 加巴喷丁由于吡啶嗪环上存在反应位点,可以参与亲核取代反应。

氧化和还原: 该化合物可以进行氧化和还原反应,尽管这些反应研究较少。

这些反应中常用的试剂包括强酸、碱和亲核试剂。这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

Neuropharmacological Research

Gabazine is widely used in neuropharmacological studies to explore the dynamics of GABAergic inhibition:

- Auditory Cortex Studies : In a study investigating the auditory cortex's response to stimuli, this compound was applied iontophoretically to assess its effects on local field potentials. The results indicated that this compound selectively blocked GABA-mediated inhibition without affecting other neuronal activities, highlighting its utility in isolating specific neuronal responses .

- Cardiac Vagal Neurons : this compound's application in cardiac vagal neurons demonstrated its ability to selectively block GABAergic inhibitory postsynaptic currents without altering the resting membrane potential or firing frequency of these neurons. This suggests its potential for studying GABAergic modulation in autonomic control .

Behavioral Studies

This compound has been employed in behavioral studies to assess its impact on anxiety and seizure models:

- Anxiety Models : In animal models, this compound has been shown to induce anxiolytic-like effects by reducing GABAergic inhibition in specific brain regions. This application is crucial for understanding anxiety disorders and developing potential therapeutic interventions.

- Seizure Research : this compound's role in seizure models has been significant. By blocking GABA receptors, researchers can simulate hyperexcitability conditions that are characteristic of epilepsy, allowing for the evaluation of anticonvulsant drugs and therapies .

Table 1: Summary of this compound Applications in Research

Emerging Perspectives

Recent studies have explored this compound's role in understanding synaptic plasticity and cognitive processes:

- Hippocampal Activity : this compound has been shown to significantly reduce sharp wave-ripple events in the hippocampus, which are associated with memory consolidation and cognitive function. This suggests its potential as a tool for studying memory-related processes .

- Neurodevelopmental Disorders : Research involving this compound has also focused on neurodevelopmental disorders by examining how altered GABAergic signaling contributes to conditions like autism spectrum disorder and schizophrenia. By manipulating GABA levels with this compound, researchers can better understand these complex disorders .

作用机制

加巴喷丁通过结合 GABA_A 受体-通道复合体的 GABA 识别位点发挥作用。这种结合抑制氯离子通道的开放,减少氯离子流入神经元。 结果,加巴喷丁减少 GABA 介导的突触抑制,并阻止神经元超极化 . 该化合物特别有效地阻断相位(突触)抑制,而慢速(突触外)抑制对加巴喷丁相对不敏感 .

相似化合物的比较

生物活性

Gabazine, also known as SR-95531, is a selective antagonist of the GABA receptor, primarily known for its role in modulating inhibitory neurotransmission in the central nervous system. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound exerts its effects by binding to the GABA receptor at the orthosteric site, thereby inhibiting the receptor's activity. This inhibition leads to a decrease in the influx of chloride ions, which normally results in hyperpolarization of neurons. The resulting disinhibition can enhance neuronal excitability and has been shown to influence various neural processes.

Key Findings

- Increased Neuronal Activity : Research indicates that this compound application can significantly stimulate neuronal activity in primary hippocampal neurons. For example, one study reported that this compound increased neuronal activity by up to 300% in the visual cortex, demonstrating its potent disinhibitory effects .

- Impact on Gene Expression : this compound has been shown to affect gene expression related to neuroprotection and synaptic plasticity. In a study involving amyloid β-oligomers (AβOs), this compound treatment led to increased mRNA levels of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) and ryanodine receptor type-2 (RyR2), although AβOs inhibited these increases .

- Allosteric Inhibition : this compound acts as an allosteric inhibitor, affecting the GABA receptor's response to other ligands such as pentobarbital and alphaxalone. Its IC50 values for blocking GABA-induced currents are reported around 0.2 µM, indicating high potency .

Case Study 1: this compound in Visual Cortex Studies

In experiments conducted on cat primary visual cortex (V1), this compound was applied via local iontophoresis. The results showed a significant increase in responsiveness without affecting contrast sensitivity or cross-orientation suppression, suggesting that GABA inhibition plays a crucial role in sensory processing .

Case Study 2: Effects on Hippocampal Neurons

In another study focusing on hippocampal neurons exposed to AβOs, this compound treatment resulted in oscillatory calcium levels that were initially induced by AβOs but did not persist after prolonged exposure. This highlights this compound's potential role in modulating calcium signaling pathways critical for learning and memory processes .

Data Tables

Structural Insights

Recent studies have provided structural insights into this compound's interaction with the GABA receptor. Docking simulations indicate that this compound forms hydrogen bonds with key residues within the receptor's binding site, influencing its pharmacological profile . The binding interactions suggest potential pathways for designing new pharmacological agents targeting similar mechanisms.

属性

IUPAC Name |

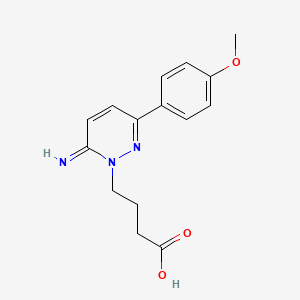

4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-21-12-6-4-11(5-7-12)13-8-9-14(16)18(17-13)10-2-3-15(19)20/h4-9,16H,2-3,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVGNKYJVGNLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=N)C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276043 | |

| Record name | 6-Imino-3-(4-methoxyphenyl)-1(6H )-pyridazinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105538-73-6 | |

| Record name | Gabazine free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105538736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Imino-3-(4-methoxyphenyl)-1(6H )-pyridazinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GABAZINE FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L45297DIU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Gabazine exert its inhibitory effect on GABAA receptors?

A1: this compound acts as a competitive antagonist by binding to the GABAA receptor at the GABA binding site, preventing GABA from binding and activating the receptor. [, , , , , ] This blockade of GABAA receptors leads to a reduction in inhibitory neurotransmission within the central nervous system.

Q2: How does this compound's action differ from that of picrotoxin, another GABAA receptor antagonist?

A2: While both are GABAA receptor antagonists, they exhibit distinct pharmacological profiles. This compound selectively blocks phasic GABAergic currents mediated by synaptic GABAA receptors, particularly those involved in postsynaptic mechanisms. [, , , , , ] In contrast, picrotoxin inhibits both phasic and tonic GABAergic currents, the latter being mediated by extrasynaptic GABAA receptors. [, , , ]

Q3: What is the significance of this compound's selectivity for phasic GABAA receptors?

A3: this compound's selectivity for phasic GABAA receptors makes it a valuable tool for dissecting the specific contributions of phasic versus tonic GABAergic inhibition in neuronal circuits. [, , , , ] This selectivity allows researchers to examine the role of synaptic GABAA receptor function without disrupting the ongoing tonic inhibition, which is important for maintaining neuronal excitability and network stability.

Q4: What are the implications of this compound's inability to block tonic GABAergic currents?

A4: This feature highlights the existence of pharmacologically distinct GABAA receptor subtypes mediating phasic and tonic inhibition. [, , , , ] This discovery has fueled research into understanding the unique roles of these different GABAA receptor subtypes in various physiological and pathological processes.

Q5: Does this compound interact with other neurotransmitter systems in the brain?

A5: While this compound is considered a specific GABAA receptor antagonist, some studies suggest potential interactions with other neurotransmitter systems. For instance, research on the inferior olive indicates that the behavioral effects of glutamate antagonism can be counterbalanced by reducing GABA-mediated inhibition with this compound. [] This finding suggests a complex interplay between GABAergic and glutamatergic systems, which may be further influenced by the experimental conditions and brain regions under investigation.

Q6: What is the impact of GABAA receptor blockade by this compound on neuronal activity?

A6: Blocking GABAA receptors with this compound reduces inhibitory input to neurons. [, , , , , ] This disinhibition can lead to increased neuronal firing, synchronization of neuronal activity, and potentially seizures, depending on the brain region and dosage used.

Q7: How is this compound used to study sensory processing in the brain?

A7: Studies investigating auditory processing in the gerbil auditory cortex used microiontophoretic application of this compound to demonstrate that GABAA-mediated inhibition is crucial for processing fast temporal modulations of sound envelopes. [] This research highlights the role of GABAergic inhibition in shaping the temporal fidelity of sensory information processing in the brain.

Q8: What insights has this compound provided into the role of the nucleus tractus solitarius (NTS) in cardiovascular regulation?

A8: Research on the NTS has utilized this compound to demonstrate the importance of GABAergic inhibition in modulating heart rate and sympathetic nerve activity. [, ] Specifically, studies have shown that the magnitude of this compound-induced bradycardia is pressure-dependent in normotensive rats, suggesting a role for GABAergic mechanisms in mediating baroreflex control of heart rate.

Q9: How has this compound contributed to our understanding of the role of GABA in the hypothalamic arcuate nucleus (ARCN)?

A9: Studies using this compound microinjections in the ARCN have revealed the presence of tonic GABAergic activity that plays a role in modulating blood pressure control. [] In spontaneously hypertensive rats, attenuated GABAergic activity in the ARCN has been linked to impaired baroreflex function and elevated blood pressure.

Q10: How can this compound be used to study the development of the nervous system?

A10: Research utilizing this compound in neonatal rats has revealed a developmental switch in the GABAergic control of spinal reflexes. [] While this compound decreases pain thresholds in adult rats, it paradoxically increases pain thresholds in neonates. This finding highlights the dynamic nature of GABAergic signaling during development and its evolving role in pain processing.

Q11: Can this compound be used to investigate the role of specific GABAA receptor subtypes?

A11: While this compound itself lacks subtype selectivity, it can be used in combination with other pharmacological agents or genetic manipulations to target specific GABAA receptor subtypes. [, , , , ] This approach has been instrumental in dissecting the distinct roles of various GABAA receptor subtypes in different brain regions and physiological functions.

Q12: What are the limitations of using this compound in research?

A12: It is crucial to be aware of the potential for off-target effects and the influence of experimental conditions when interpreting research findings using this compound. [, ] Furthermore, while this compound has been instrumental in elucidating many aspects of GABAA receptor function, its use in clinical settings is limited due to its potential to induce seizures and other side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。